molecular formula C19H28O2 B1251071 Benorterone CAS No. 3570-10-3

Benorterone

Cat. No. B1251071
CAS RN: 3570-10-3
M. Wt: 288.4 g/mol
InChI Key: RQETXCPBBLHUIB-UGCZWRCOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benorterone, also known by its developmental code name SKF-7690, is a steroidal antiandrogen. It was the first known antiandrogen to be studied in humans. This compound is taken either by mouth or by application to the skin. It was studied for potential medical use but was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benorterone involves the modification of the steroidal structure. The key step in its synthesis is the introduction of a methyl group at the 17α position of the steroid nucleus. This is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar chemical routes as described above. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Benorterone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Introduction of functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of the steroid nucleus .

Scientific Research Applications

Mechanism of Action

Benorterone acts as an antiandrogen by antagonizing the androgen receptor (AR), which is the biological target of the androgen sex hormones testosterone and dihydrotestosterone. It binds to the AR with an affinity that is about 5-fold greater than that of cyproterone acetate in rat prostate cytosol. it has been reported to possess weak androgenic activity and is described as a selective and pure AR antagonist .

Similar Compounds:

    Cyproterone Acetate: Another steroidal antiandrogen with progestogenic activity.

    Flutamide: A nonsteroidal antiandrogen with a different mechanism of action.

    Bicalutamide: A nonsteroidal antiandrogen similar to flutamide.

Uniqueness: this compound is unique in that it is a very weak partial agonist of the AR and has weak androgenic activity. Unlike certain other steroidal antiandrogens, it is not a progestogen and is described as a selective and pure AR antagonist .

properties

CAS RN

3570-10-3

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3S,3aS,5aS,5bR,10aR,10bS)-3-hydroxy-3,3a,5b-trimethyl-1,2,4,5,5a,6,7,10,10a,10b-decahydrocyclopenta[a]fluoren-8-one

InChI

InChI=1S/C19H28O2/c1-17-7-4-13(20)10-12(17)11-14-15(17)5-8-18(2)16(14)6-9-19(18,3)21/h10,14-16,21H,4-9,11H2,1-3H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

RQETXCPBBLHUIB-UGCZWRCOSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C

SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

synonyms

enorterone
SK and F 7690
SKF 7690

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.